6-chloro-6-heptenenitrile

説明

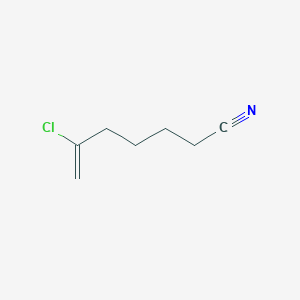

6-chloro-6-heptenenitrile is an organic compound with the molecular formula C7H10ClN It is characterized by the presence of a chlorine atom attached to the sixth carbon of a heptene chain, which also contains a nitrile group at the same position

準備方法

Synthetic Routes and Reaction Conditions

6-chloro-6-heptenenitrile can be synthesized through several methods. One common approach involves the chlorination of hept-6-enenitrile. This reaction typically requires the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 6-chlorohept-6-enenitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

6-chloro-6-heptenenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

a. Synthesis of Bioactive Compounds

6-Chloro-6-heptenenitrile serves as a versatile building block in the synthesis of various bioactive compounds. Its alkenyl nitrile structure allows for further functionalization, which can lead to the development of novel pharmaceuticals. For instance, it has been utilized in the synthesis of compounds that exhibit inhibitory activity against enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease .

b. Antioxidant Studies

Research indicates that derivatives of this compound may possess antioxidant properties. These compounds can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, making them potential candidates for therapeutic agents in oxidative stress-related diseases .

Materials Science

a. Development of Functional Materials

The compound has been explored in the synthesis of functional materials such as perylenophanes. The incorporation of this compound into polymeric structures enhances their optical properties, making them suitable for applications in photonics and solar energy conversion . The ability to modify its structure through metathesis reactions allows for the creation of materials with tailored properties for specific applications.

b. Fluorescent Optical Materials

In studies involving the synthesis of soluble perylenophanes, this compound was employed to create chromophores with enhanced fluorescence characteristics. These materials are being investigated for use in lasers and other optical devices due to their improved light absorption and emission properties .

Synthetic Organic Chemistry

a. C-H Activation Reactions

The compound has been utilized in C-H activation reactions, which are pivotal in modern synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds without the need for pre-functionalization of substrates, streamlining the synthesis process . For example, it has been involved in allylation reactions that lead to complex molecular architectures with potential biological activities.

b. Cross Metathesis Reactions

this compound is also a participant in cross metathesis reactions, enabling the formation of diverse alkenes and nitriles that can be further transformed into valuable products. This versatility makes it an essential reagent in synthetic pathways aimed at developing new chemical entities .

Case Studies

作用機序

The mechanism of action of 6-chlorohept-6-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites or intermediates.

類似化合物との比較

Similar Compounds

6-Bromohept-6-enenitrile: Similar structure but with a bromine atom instead of chlorine.

6-Iodohept-6-enenitrile: Contains an iodine atom in place of chlorine.

6-Fluorohept-6-enenitrile: Features a fluorine atom instead of chlorine.

生物活性

6-Chloro-6-heptenenitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₇H₈ClN

- Molecular Weight : 143.59 g/mol

- CAS Number : 1219794-83-8

- Structure : The structure consists of a heptene backbone with a chlorine atom and a nitrile group, which contribute to its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, influencing cellular pathways. Notable mechanisms include:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

-

Modulation of Ion Channels :

- Some studies suggest that the compound may modulate ion channel activity, particularly those related to calcium and sodium ions, impacting muscle contraction and neurotransmission.

-

Antimicrobial Activity :

- Preliminary data indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Cytotoxicity Assessment :

- In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 20 to 30 µM, indicating moderate potency.

-

Neuroprotective Effects :

- Research focusing on neuroprotection revealed that this compound could protect neurons from oxidative stress-induced damage. This was attributed to its ability to enhance antioxidant enzyme activity.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

6-chlorohept-6-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c1-7(8)5-3-2-4-6-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPUOQKJMREELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439516 | |

| Record name | 6-chlorohept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-47-5 | |

| Record name | 6-Chloro-6-heptenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148252-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chlorohept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。